Growth Rate vs. La(thd)₃-DMEA and La(fAMD)₃
The baseline La(thd)₃ precursor exhibits a relatively low growth rate of 0.36 Å/cycle [1]. Its adduct, La(thd)₃-DMEA, shows a slightly improved constant growth rate of ~0.4 Å/cycle at 250–280 °C . While direct growth rate data for La(fAMD)₃ under identical conditions is not available, it is noted that La(fAMD)₃ enables lower process temperatures and shorter oxidant pulse durations, which indirectly can enhance throughput [2].
| Evidence Dimension | ALD Growth Rate (Å/cycle) |
|---|---|
| Target Compound Data | 0.36 |
| Comparator Or Baseline | La(thd)₃-DMEA: ~0.4; La(fAMD)₃: Not directly quantified but process advantages cited |
| Quantified Difference | +0.04 Å/cycle for La(thd)₃-DMEA |
| Conditions | La(thd)₃: SiO₂ substrate, O₃ oxidant; La(thd)₃-DMEA: SiO₂ substrate, O₃, 250–280 °C |
Why This Matters
Growth rate directly impacts throughput and cost; even marginal gains are critical in high-volume manufacturing.
- [1] Chinese Patent Application CN 202011457623. A Lanthanum-Containing Organic Compound and Its Application. 2021. View Source
- [2] Chiang, C. K., Wu, C. H., Liu, C. C., Lin, J. F., Yang, C. L., Wu, J. Y., Wang, S. J. Effects of La₂O₃ Capping Layers Prepared by Different ALD Lanthanum Precursors on Flatband Voltage Tuning and EOT Scaling in TiN/HfO₂/SiO₂/Si MOS Structures. J. Electrochem. Soc. 2011, 158 (4), H447–H451. View Source
